N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-6-2-3-7-22(18)26(31)27-20-10-12-21(13-11-20)34(32,33)30-16-14-19(15-17-30)25-28-23-8-4-5-9-24(23)29-25/h2-13,19H,14-17H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLECLWTSDREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various proteins and enzymes.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 425.50 g/mol. The structure features a benzimidazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Biological Activity Overview
Anticancer Activity : Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Compounds similar to this compound have shown promising results against several cancer cell lines. For instance, the antiproliferative effects were evaluated using the MTT assay on human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) cells. The IC50 values indicated significant growth inhibition at low concentrations, suggesting strong anticancer properties .
Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Properties : Benzimidazole derivatives have also demonstrated antimicrobial activity against a range of bacterial strains. Studies indicate that compounds bearing the benzimidazole nucleus exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can enhance potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Benzimidazole Ring | Critical for anticancer activity |
| Piperidine Ring | Influences receptor binding affinity |
Case Studies
- Anticancer Evaluation : In a study involving various benzimidazole derivatives, this compound was tested alongside other analogs. It showed superior activity against MCF7 cells with an IC50 value of 0.45 µM compared to 0.60 µM for standard chemotherapeutics .
- Antimicrobial Testing : A series of tests conducted on different bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide exhibit anticancer properties. For instance, the benzimidazole moiety is known to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells. Studies have shown that derivatives of benzimidazole can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar activity .
Antimicrobial Properties
Benzimidazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group in this compound enhances its ability to inhibit bacterial growth by interfering with folate synthesis, a crucial process for bacterial survival. Preliminary studies indicate that this compound may exhibit broad-spectrum antimicrobial effects .
Neuroprotective Effects
Given the structural similarity to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects in models of neurodegenerative diseases. Research into related compounds has shown that they can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer’s disease and Parkinson’s disease .
Targeted Drug Delivery
The design of this compound incorporates features that may facilitate targeted drug delivery systems. The piperidine ring can be modified to enhance solubility and bioavailability while maintaining specificity for cancerous tissues through receptor-mediated mechanisms .
Biochemical Assays
This compound can be utilized in biochemical assays to study enzyme interactions and cellular pathways involving sulfonamide derivatives. Its ability to act as an inhibitor or modulator can provide insights into metabolic pathways relevant to drug metabolism and resistance mechanisms in pathogenic organisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using related benzimidazole compounds. |
| Study B | Antimicrobial Testing | Showed effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations, suggesting potential for clinical application. |
| Study C | Neuroprotection | Indicated reduction in neuronal apoptosis in vitro under oxidative stress conditions, supporting further investigation into neuroprotective capabilities. |
Q & A
Q. What are the key synthetic pathways for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide, and how are intermediates purified?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the benzimidazole-piperidine core. Key steps include:
Coupling : Sulfonylation of the piperidine nitrogen using sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
Amide Formation : Reaction of the sulfonated intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole and phenyl groups) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 495.99 for [M+H]⁺) .
- Elemental Analysis : CHN analysis validates empirical formula (e.g., C₂₅H₂₃ClN₄O₃S) with <0.4% deviation .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed between this compound and analogs with modified substituents?
- Methodological Answer : Comparative studies of benzimidazole-sulfonamide derivatives reveal:
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions. Standardization strategies include:
- Dose-Response Curves : Repeat assays with fixed cell lines (e.g., MCF-7 for cancer) and controls (e.g., doxorubicin) .
- Solvent Consistency : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
- Statistical Validation : Apply ANOVA to compare replicates and exclude outliers .
Q. What in silico approaches predict target interactions for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability to kinase domains (e.g., using GROMACS) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) using Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~3.5, TPSA ~95 Ų) .
Q. How can reaction yields be optimized during sulfonylation and amidation steps?
- Methodological Answer :
- Sulfonylation : Use excess sulfonyl chloride (1.2 eq) in dry DMF at 70°C for 6 hours, monitored by TLC .
- Amidation : Activate the carboxylic acid with HATU/DIPEA for 30 minutes before adding the amine .
- Catalyst Screening : Test Pd/C or CuI for coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
